molecular formula C14H16N2OS B5702374 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide

Cat. No. B5702374
M. Wt: 260.36 g/mol
InChI Key: NJPBMZJGMLXILC-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide, also known as DMET, is a chemical compound that has been widely used in scientific research due to its unique properties. DMET is a thiazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide is not fully understood, but it has been suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide may also act by modulating the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various animal models of inflammation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress-induced damage. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.

Future Directions

There are several future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide. One area of research is the development of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide, which could lead to the development of new therapeutic targets for the treatment of various diseases. Additionally, the potential use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide as a chemopreventive agent for cancer is an area of interest that requires further investigation.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide is a thiazole-based compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and anti-tumor effects and has been found to modulate various biochemical and physiological processes. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide could lead to the development of new therapeutic targets and the discovery of new treatments for various diseases.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-ethylbenzoyl chloride with 2-amino-4,5-dimethylthiazole in the presence of a base, such as triethylamine. Another method involves the reaction of 4-ethylbenzoic acid with thionyl chloride, followed by the reaction with 2-amino-4,5-dimethylthiazole. The yield of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide using these methods is generally high, and the purity can be easily achieved through recrystallization.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide has been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-4-11-5-7-12(8-6-11)13(17)16-14-15-9(2)10(3)18-14/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPBMZJGMLXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide

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